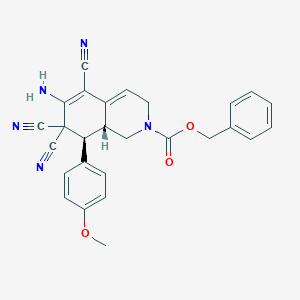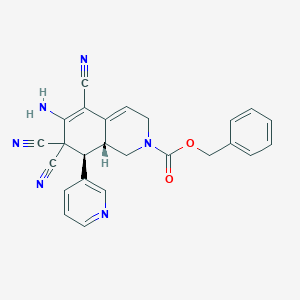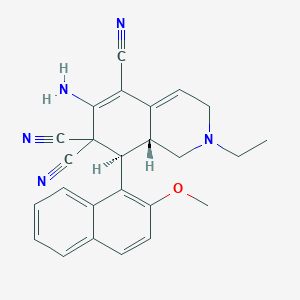![molecular formula C28H30N4O4S B459408 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B459408.png)
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is a complex organic compound that features a unique combination of adamantyl, sulfanyl, amino, and trimethoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile typically involves multiple steps, starting from readily available precursors. The adamantyl group is introduced through the alkylation of adamantane derivatives, followed by the formation of the sulfanyl linkage. The pyridine ring is constructed through a series of condensation reactions, incorporating the amino and trimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity, while the sulfanyl and amino groups can participate in hydrogen bonding and other interactions. The trimethoxyphenyl group may contribute to the compound’s overall electronic properties, influencing its reactivity and binding characteristics.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological activities.
Trimethoxyphenyl derivatives: Compounds like trimethoprim, which is used as an antibiotic.
Uniqueness
2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group provides rigidity and steric bulk, while the sulfanyl and amino groups offer versatile reactivity. The trimethoxyphenyl group enhances the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C28H30N4O4S |
|---|---|
Peso molecular |
518.6g/mol |
Nombre IUPAC |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(3,4,5-trimethoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C28H30N4O4S/c1-34-21-7-18(8-22(35-2)25(21)36-3)24-19(12-29)26(31)32-27(20(24)13-30)37-14-23(33)28-9-15-4-16(10-28)6-17(5-15)11-28/h7-8,15-17H,4-6,9-11,14H2,1-3H3,(H2,31,32) |
Clave InChI |
JBMBGPROXYIXFH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459326.png)
![6-Amino-4-(2,4-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459327.png)

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B459333.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B459334.png)
![2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B459335.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459339.png)
![3-amino-4-(4-chlorophenyl)-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459341.png)






